Eremoligenol

Description

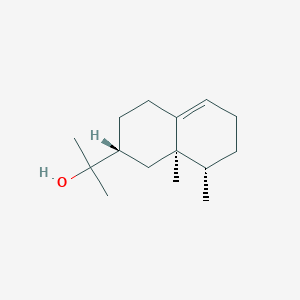

Structure

3D Structure

Properties

CAS No. |

10219-71-3 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(2R,8S,8aR)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13+,15+/m0/s1 |

InChI Key |

MQWIFDHBNGIVPO-NJZAAPMLSA-N |

SMILES |

CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |

Isomeric SMILES |

C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(C)(C)O)C |

Canonical SMILES |

CC1CCC=C2C1(CC(CC2)C(C)(C)O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Eremoligenol

Plant Sources and Taxonomic Distribution

The identification of eremoligenol has been linked to a select number of plant genera. The most significant of these are species within the genus Ligularia, which have been the subject of multiple phytochemical investigations.

Genus Ligularia Species as Primary Sources

The genus Ligularia stands out as the principal source of eremoligenol. Several species within this genus have been found to synthesize and accumulate this sesquiterpenoid, primarily within their root systems.

Research has firmly established Ligularia fischeri as a source of eremoligenol. A study focused on the chemical components of the root of Ligularia fischeri Turcz. led to the isolation and identification of a new sesquiterpenic compound named eremoligenol, which was determined to be Δ¹⁽¹⁰⁾-eremophilen-11-ol. smu.ac.za This investigation highlighted the roots of the plant as the specific location for the accumulation of this compound. Further studies on the roots of Ligularia fischeri have also reported the isolation of various eremophilane (B1244597) sesquiterpenoids, confirming its status as a key natural source. thegoodscentscompany.com

Alongside eremoligenol, other related compounds have been isolated from the roots of Ligularia fischeri, including petasalbine, furanoeremophilane, and ligularone. smu.ac.za

Ligularia cymbulifera is another significant producer of eremoligenol. Phytochemical analysis of the roots of Ligularia cymbulifera collected in Yunnan Province, China, resulted in the isolation of eremophil-1(10)-en-11-ol, a synonym for eremoligenol. thegoodscentscompany.com This finding underscores the importance of the Ligularia genus in the biosynthesis of this particular sesquiterpenoid. The research on L. cymbulifera also revealed the presence of other eremophilane-type sesquiterpenoids. thegoodscentscompany.com

| Plant Species | Plant Part | Compounds Identified |

| Ligularia fischeri | Root | Eremoligenol, Petasalbine, Furanoeremophilane, Ligularone |

| Ligularia cymbulifera | Root | Eremoligenol (as eremophil-1(10)-en-11-ol), other eremophilane-type sesquiterpenoids |

Tissue and Organ-Specific Accumulation Patterns

The concentration of eremoligenol is not uniform throughout the plant. Instead, it accumulates in specific tissues and organs, contributing to the unique aromatic profile of each part. This differential accumulation is a result of specialized metabolic pathways and storage structures within the plant.

Root-Derived Eremoligenol

The roots of certain plant species have been identified as a source of eremophilane-type sesquiterpenoids, the chemical class to which eremoligenol belongs. For instance, studies on the genus Ligularia, including species such as Ligularia cymbulifera and Ligularia fischeri, have reported the presence of these compounds in their root systems. researchgate.net While direct quantification of eremoligenol in the essential oil of all Ligularia roots is not extensively documented, the analysis of Ligularia persica root oil has identified various sesquiterpenoids, with fukinanolide being a major component.

Fruit Essential Oil Composition

The fruits of citrus species are well-known for their aromatic essential oils, which are stored in oil glands in the peel. Eremoligenol has been identified as a constituent of the essential oil from the fruit of Citrus japonica (kumquat). researchgate.netmdpi.com The composition of kumquat essential oil can vary, but limonene (B3431351) is typically the most abundant compound. mdpi.com

A study on the essential oil of Citrus fortunella (a type of kumquat) and its mutants provides a detailed analysis of its composition. The data below illustrates the percentage of key compounds found in the fruit essential oil.

| Compound | Percentage (%) |

| Limonene | 69.9–94.4 |

| Eremoligenol | 4.6–5.4 |

| α-Guaiol | 8.5–10.8 |

| β-Eudesmol | 9.3–11.0 |

| Elemol | 13.2–14.8 |

| Spathulenol | 8.1–10.5 |

| Alismol | 6.5–7.9 |

| Data derived from a study on Citrus fortunella fruit essential oil. |

Influence of Plant Developmental Stage on Eremoligenol Content

The production of secondary metabolites like eremoligenol can be influenced by the developmental stage of the plant. Research on various plant species has shown that the concentration of sesquiterpenoids can change as the plant matures. For example, a study on forage chicory (Cichorium intybus) demonstrated that the total concentration of sesquiterpene lactones generally either decreases or remains constant throughout the growing season, with the specific response varying between different cultivars. researchgate.net

In the case of trees, the accumulation of certain compounds can increase with age. A study on Phoebe zhennan, a tree in the Lauraceae family, found that the relative content of sesquiterpenoids in the wood essential oil increased with the age of the tree. While this study did not specifically measure eremoligenol, it suggests a potential trend for related compounds within the same chemical class. The oils from young and adult Nectandra megapotamica also showed differing content of sesquiterpene hydrocarbons. nih.gov

Geographical and Environmental Influences on Eremoligenol Expression

The chemical composition of a plant's essential oil is not solely determined by its genetics but is also significantly influenced by its growing environment. Factors such as geographical location, climate, and soil composition can lead to variations in the production of secondary metabolites, including eremoligenol. This phenomenon gives rise to different chemotypes of the same plant species.

Seasonal Variability in Eremoligenol Concentrations

Scientific investigations into the essential oil composition of aromatic plants have revealed that the relative abundance of specific terpenoids, including eremoligenol, can change dramatically with the seasons. These changes are often linked to the plant's phenological stages, such as vegetative growth, flowering, and fruiting, which are in turn governed by seasonal shifts in temperature, photoperiod, and water availability.

The biosynthesis of sesquiterpenoids like eremoligenol is an energy-intensive process for plants. Therefore, the allocation of resources to produce these compounds is tightly regulated and often prioritized during periods of greatest ecological pressure, such as when herbivore or pathogen attacks are most prevalent. For instance, a plant might increase its production of eremoligenol during the spring and summer months when insect activity is at its peak, to leverage the compound's potential defensive properties. Conversely, during the dormant winter months, the synthesis of such compounds may decrease as the plant conserves energy.

Table 1: Hypothetical Seasonal Variation of Eremoligenol in a Representative Plant Species

The following is a hypothetical data table illustrating how eremoligenol concentrations might vary seasonally. It is important to note that this table is for illustrative purposes only, as specific peer-reviewed studies detailing these exact seasonal changes for eremoligenol were not found in the available literature.

| Season | Plant Phenological Stage | Mean Eremoligenol Concentration (% of Essential Oil) |

| Spring | Vegetative Growth/Budding | 5.8 |

| Summer | Flowering | 8.2 |

| Autumn | Fruiting/Senescence | 4.5 |

| Winter | Dormancy | 2.1 |

Detailed Research Findings:

Further research is required to specifically quantify the seasonal changes in eremoligenol concentrations in plants known to produce this compound. Such studies would ideally involve the regular collection of plant material throughout the year, followed by detailed chemical analysis of the essential oil to determine the precise percentage of eremoligenol. This data would be invaluable for understanding the ecological role of eremoligenol and for optimizing harvesting times for any potential applications.

Isolation Methodologies and Analytical Strategies for Eremoligenol

Spectroscopic and Spectrometric Elucidation of Eremoligenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like eremoligenol. It provides detailed information about the carbon skeleton and the chemical environment of individual protons and carbons.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information for the structural assignment of eremoligenol. The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the protons, while their multiplicity, determined by coupling constants (J), gives insights into the connectivity of adjacent protons. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their nature (methyl, methylene (B1212753), methine, or quaternary).

Table 1: ¹H and ¹³C NMR Spectral Data for Eremoligenol (data compiled from related eremophilane (B1244597) studies)

| Position | ¹³C (δ in ppm) | ¹H (δ in ppm, Multiplicity, J in Hz) |

| 1 | 38.9 | 1.55-1.65 (m) |

| 2 | 27.5 | 1.40-1.50 (m) |

| 3 | 26.8 | 1.70-1.80 (m) |

| 4 | 36.5 | 1.85-1.95 (m) |

| 5 | 41.5 | - |

| 6 | 25.4 | 1.60-1.70 (m) |

| 7 | 49.5 | 1.98-2.08 (m) |

| 8 | 21.8 | 1.50-1.60 (m) |

| 9 | 40.2 | 1.35-1.45 (m) |

| 10 | 141.2 | 5.35 (br s) |

| 11 | 72.5 | - |

| 12 | 29.8 | 1.22 (s) |

| 13 | 29.8 | 1.22 (s) |

| 14 | 15.6 | 0.78 (d, J = 6.8 Hz) |

| 15 | 21.2 | 0.95 (s) |

Note: The data presented is a representative compilation and may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the stereochemistry of eremoligenol.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are directly connected through covalent bonds. For eremoligenol, COSY spectra would show correlations between protons on adjacent carbons, helping to trace out the spin systems within the molecule's rings and side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. researchgate.net This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, correlations from the methyl protons to adjacent carbons in the decalin ring system would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This experiment is vital for determining the relative stereochemistry of the molecule, such as the orientation of the methyl groups and the stereochemistry at the ring junctions.

Table 2: Key 2D NMR Correlations for Eremoligenol (Illustrative)

| Proton(s) | COSY Correlations | HMBC Correlations (to Carbons) | NOESY Correlations |

| H-10 | H-1, H-9 | C-1, C-2, C-5, C-9 | H-1, H-9, H-15 |

| H-14 | H-4 | C-3, C-4, C-5 | H-3, H-6 |

| H-15 | - | C-4, C-5, C-6, C-10 | H-1, H-6, H-9 |

| H-12/13 | - | C-7, C-11 | H-7, H-8 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound, often with an accuracy of a few parts per million. This high accuracy enables the unambiguous determination of the elemental formula. For eremoligenol, the molecular formula is C₁₅H₂₆O. The theoretical exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements.

Table 3: HRESIMS Data for Eremoligenol

| Molecular Formula | Calculated Exact Mass [M+H]⁺ (m/z) |

| C₁₅H₂₆O | 222.1984 |

The experimentally measured m/z value from an HRESIMS analysis would be compared to this calculated value to confirm the elemental composition.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute stereochemistry of chiral molecules like eremoligenol.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. umich.edu The resulting ORD curve can be used to determine the absolute configuration of a molecule by comparing it with the known ORD curves of structurally related compounds or by applying empirical rules such as the Octant Rule for ketones, which can be applied to derivatives of eremoligenol. umich.edu The stereochemistry of eremophilane sesquiterpenoids has been successfully established using ORD studies. nih.gov For eremoligenol, the sign and shape of its ORD curve would be characteristic of its specific three-dimensional arrangement, allowing for the assignment of its absolute configuration.

Circular Dichroism (CD) Spectroscopy and Calculated ECD Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules like eremoligenol. nih.gov This method relies on the differential absorption of left and right-circularly polarized light by a chiral molecule. nsf.gov For complex molecules such as sesquiterpenoids, the experimental CD spectrum alone is often insufficient for unambiguous stereochemical assignment. Therefore, it is typically used in conjunction with quantum chemical calculations of the Electronic Circular Dichroism (ECD) spectrum. nih.govfoodb.ca

The process involves first identifying the stable conformers of the molecule through computational molecular mechanics or density functional theory (DFT) calculations. nih.gov Subsequently, the ECD spectrum for each significant conformer is calculated using time-dependent density functional theory (TD-DFT). nih.govrsc.org These individual spectra are then Boltzmann-averaged to generate a final theoretical ECD spectrum.

The absolute configuration of eremoligenol is determined by comparing the experimentally measured CD spectrum with the calculated ECD spectrum. A good match between the sign and intensity of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the molecule's absolute stereochemistry. scribd.com While specific experimental and calculated ECD spectra for eremoligenol are not detailed in the reviewed literature, this methodology is standard for determining the absolute configuration of eremophilane-type sesquiterpenoids. researchgate.net

X-ray Crystallography for Structural Confirmation

X-ray crystallography stands as the definitive and most unambiguous method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, angles, and absolute stereochemistry. nih.govuzh.ch The primary requirement for this technique is the ability to grow a high-quality single crystal of the target compound or a suitable crystalline derivative. nih.gov

For a molecule like eremoligenol, which is an oil at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. In such cases, a common strategy is to prepare a crystalline derivative, for example, by reacting the tertiary alcohol with a reagent like p-bromobenzoyl chloride to form a solid ester. The heavy bromine atom in the derivative also aids in the determination of the absolute configuration through anomalous dispersion. nih.gov

Although a specific X-ray crystallographic study for eremoligenol itself has not been prominently reported, the technique has been successfully applied to confirm the structures of closely related eremophilane sesquiterpenoids and stereoisomers like valerianol. nsf.govrsc.org This application confirms the carbon skeleton and the relative and absolute stereochemistry of this class of compounds, leaving no structural ambiguity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to the vibrational frequencies of different bonds within the molecule.

For eremoligenol (C₁₅H₂₆O), the key functional group is the hydroxyl (-OH) group of the tertiary alcohol. This group gives rise to a characteristic absorption band. Additionally, the spectrum will display absorptions corresponding to C-H bonds of the alkane and alkene portions of the molecule, and C-O bonds. Based on data for closely related eremophilane sesquiterpenoids, the characteristic IR absorptions for eremoligenol can be summarized as follows. researchgate.net

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3475 | O-H Stretch | Tertiary Alcohol (-OH) |

| ~3040 | C-H Stretch | Alkene (=C-H) |

| ~2950-2850 | C-H Stretch | Alkane (C-H) |

| ~1650 | C=C Stretch | Alkene (C=C) |

| ~1150 | C-O Stretch | Tertiary Alcohol (C-O) |

Biosynthetic Pathways and Enzymatic Mechanisms of Eremoligenol

Universal Isoprenoid Precursors and Pathways

The journey to eremoligenol begins with the synthesis of universal five-carbon (C5) building blocks, which are assembled into a C15 precursor. This process involves two primary pathways located in different cellular compartments.

Farnesyl diphosphate (B83284) (FPP), a 15-carbon isoprenoid, is the direct precursor for the biosynthesis of all sesquiterpenes, including eremoligenol. nih.govnih.gov FPP is formed by the sequential head-to-tail condensation of three C5 isoprene (B109036) units. acs.org Specifically, farnesyl diphosphate synthase catalyzes the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of its isomer, dimethylallyl diphosphate (DMAPP). nih.govrsc.org FPP's central role is highlighted by its position at a critical branch point in isoprenoid metabolism, where it can be directed towards the synthesis of various essential molecules such as sterols, dolichols, and sesquiterpenes. nih.govwikipedia.org The formation of the eremoligenol skeleton is initiated by the enzymatic cyclization of this linear FPP molecule. nih.govnih.gov

In plants and fungi, the biosynthesis of FPP destined for sesquiterpene production primarily occurs via the mevalonate (B85504) (MVA) pathway. acs.orgrsc.orgscience.gov This metabolic route is located in the cytosol. acs.orgscience.gov The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. wikipedia.org Following a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into the C5 building blocks, IPP and DMAPP. rsc.org These units are then assembled into FPP, ready to be transformed by a specific terpene synthase into a sesquiterpene scaffold. nih.gov

| Step | Substrate | Enzyme (General Class) | Product | Cellular Location |

|---|---|---|---|---|

| 1 | Acetyl-CoA (x3) | Thiolase / HMG-CoA Synthase | HMG-CoA | Cytosol |

| 2 | HMG-CoA | HMG-CoA Reductase (HMGR) | Mevalonate | Cytosol |

| 3 | Mevalonate | Kinases / Decarboxylase | Isopentenyl Diphosphate (IPP) | Cytosol |

| 4 | Isopentenyl Diphosphate (IPP) | IPP Isomerase | Dimethylallyl Diphosphate (DMAPP) | Cytosol |

| 5 | IPP + DMAPP | Farnesyl Diphosphate Synthase | Farnesyl Diphosphate (FPP) | Cytosol |

Role of Terpene Synthases (TPSs) in Eremoligenol Formation

The conversion of the acyclic FPP into the specific bicyclic structure of eremoligenol is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases (STSs). acs.orgnih.gov These enzymes are responsible for generating the vast structural diversity found in terpenes.

The formation of the eremophilane (B1244597) skeleton, characteristic of eremoligenol, is a hallmark of the complex catalytic capabilities of sesquiterpene synthases. While the specific enzyme "eremoligenol synthase" is not yet fully characterized, the mechanism can be inferred from well-studied synthases that produce structurally related eremophilane compounds, such as aristolochene (B1197444) synthase from Penicillium roqueforti. nih.govrsc.orgrsc.org

The catalytic cycle is initiated by the metal-dependent ionization of the diphosphate group from FPP, generating a highly reactive farnesyl carbocation. nih.govrsc.org This is followed by a series of intricate, enzyme-controlled steps:

Isomerization and Initial Cyclization: The enzyme first catalyzes the isomerization of the (E,E)-farnesyl cation to a (Z,E)-farnesyl cation (or nerolidyl cation). This conformational change is crucial as it positions the molecule for the subsequent ring closure. nih.gov This is followed by a C1-C10 ring closure to form a 10-membered ring intermediate, the germacrene A cation. nih.govrsc.org

Proton-Induced Second Cyclization: The enzyme's active site then facilitates a protonation of the germacrene intermediate, which triggers a second cyclization to form the bicyclic eudesmane (B1671778) carbocation. nih.govrsc.org This bicyclic cation is the key branch point for all eremophilane-type sesquiterpenes.

Hydride and Methyl Shifts: To form the characteristic eremophilane skeleton, the eudesmane cation undergoes a series of rearrangements, including a critical 1,2-hydride shift and a subsequent methyl group migration. researchgate.net It is this methyl migration that defines the eremophilane carbon framework, distinguishing it from other sesquiterpene classes.

Termination: The reaction cascade is terminated by the deprotonation of the final carbocation intermediate, yielding the stable, neutral eremophilane hydrocarbon, which is then further modified (e.g., by hydroxylation) to form eremoligenol.

This entire cascade of events occurs within the confines of a single enzyme active site, which protects the highly unstable carbocation intermediates and precisely guides each step to ensure the formation of a specific stereoisomer. rsc.org

| Stage | Key Intermediate | Transformation | Catalytic Action |

|---|---|---|---|

| 1 | Farnesyl Diphosphate (FPP) | Ionization | Diphosphate removal, formation of farnesyl cation |

| 2 | Farnesyl Cation | Isomerization & 1st Cyclization | Formation of Germacrene A cation |

| 3 | Germacrene A Cation | Protonation & 2nd Cyclization | Formation of Eudesmane cation |

| 4 | Eudesmane Cation | Rearrangement | Hydride and methyl shifts to form Eremophilane cation |

| 5 | Eremophilane Cation | Deprotonation/Hydroxylation | Formation of Eremoligenol |

Specific Enzyme Identification and Characterization

The biosynthesis of eremophilane sesquiterpenoids, including eremoligenol, commences with the cyclization of the universal precursor, farnesyl pyrophosphate (FPP). While a specific "eremoligenol synthase" has not been definitively isolated and characterized, extensive research into the biosynthesis of related eremophilanes points towards the central role of terpene cyclases, particularly aristolochene synthase.

Aristolochene synthase, a well-characterized enzyme from various fungi such as Penicillium roqueforti and Aspergillus terreus, catalyzes the conversion of FPP into (+)-aristolochene, a key intermediate in the biosynthesis of many eremophilane-type mycotoxins. rsc.orgwikipedia.orgwikipedia.org The enzymatic reaction is a complex cascade involving the ionization of FPP and a series of cyclizations and rearrangements. rsc.orgnih.gov It is widely accepted that the biosynthesis of numerous eudesmane- and eremophilane-type sesquiterpenes proceeds through a germacrene A intermediate. wur.nl Although germacrene A is often not detected as it remains bound to the synthase as a carbocation before further reactions, its intermediacy has been supported by various studies. wur.nl

The formation of the eremophilane skeleton from FPP is thought to involve an initial cyclization to form a germacrenyl cation, followed by a second cyclization and a 1,2-hydride shift and subsequent deprotonation to yield the final bicyclic structure. The enzyme's active site provides a template that guides the folding of the flexible FPP substrate and stabilizes the carbocationic intermediates, thus ensuring the high stereospecificity of the product. nih.gov

Given the structural similarity, it is highly probable that an aristolochene synthase-like enzyme is responsible for the formation of the eremoligenol precursor skeleton. Variations in the active site residues of different terpene synthases can lead to the production of diverse sesquiterpene skeletons from the same FPP precursor.

| Enzyme Family | Specific Enzyme Example | Precursor | Product | Relevance to Eremoligenol Biosynthesis |

| Terpene Synthase | Aristolochene Synthase | Farnesyl Pyrophosphate (FPP) | (+)-Aristolochene | Catalyzes the formation of the core eremophilane skeleton. |

Post-Cyclization Modifications in Eremoligenol Biosynthesis

Following the initial cyclization that establishes the fundamental eremophilane framework, a variety of post-cyclization modifications occur, leading to the vast structural diversity observed in this class of sesquiterpenoids. These modifications are primarily oxidative transformations catalyzed by enzymes such as cytochrome P450 monooxygenases.

Methyl Migrations

While significant skeletal rearrangements involving methyl migrations are known in terpenoid biosynthesis, specific enzymatic methyl migrations occurring after the formation of the eremoligenol skeleton are not extensively documented in the current literature. The primary stereochemistry of the methyl groups in eremoligenol is largely established during the initial cyclization cascade.

Oxidative Transformations

Oxidative transformations are paramount in the biosynthesis of eremophilane derivatives. Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a critical role in the regio- and stereoselective hydroxylation of a wide range of substrates, including hydrocarbons. nih.govresearchgate.net These enzymes catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond, a chemically challenging reaction. nih.gov

In the context of eremoligenol biosynthesis, a cytochrome P450 enzyme is responsible for the introduction of the hydroxyl group at the C-11 position of the eremophilane skeleton, converting a hydrocarbon precursor into the final eremoligenol alcohol. The precise identity of the specific P450 enzyme involved in eremoligenol biosynthesis has yet to be elucidated. However, the involvement of CYPs in the hydroxylation of other sesquiterpenes is well-established. nih.govmdpi.com

Formation of Functional Groups (e.g., Alcohol, Ester, Furan (B31954), Lactone)

The functionalization of the eremophilane skeleton extends beyond simple hydroxylation to include the formation of various other functional groups, leading to a diverse array of natural products.

Alcohol: As mentioned, the alcohol functional group in eremoligenol is introduced via an oxidative hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase. nih.gov

Ester: The formation of eremophilane esters involves the subsequent action of acyltransferases, which catalyze the transfer of an acyl group from a donor molecule (e.g., acetyl-CoA) to a hydroxylated eremophilane intermediate. The biosynthesis of drimane-type sesquiterpene esters in fungi has been shown to involve such enzymatic steps following the initial cyclization and oxidation. nih.gov

Furan: The biosynthesis of furan-containing sesquiterpenoids often proceeds through the oxidation of a suitable precursor. For instance, the enzymatic formation of a furan ring in the biosynthesis of xiamenmycins involves a flavin-dependent monooxygenase that catalyzes the epoxidation of a precursor, which then spontaneously or enzymatically cyclizes to form the furan ring. researchgate.net A similar mechanism could be envisioned for the formation of eremophilane-based furans.

Lactone: The formation of a lactone ring, a common feature in many bioactive sesquiterpenoids, is an oxidative process. wur.nl The biosynthesis of sesquiterpene lactones in chicory, for example, is thought to involve the oxidation of a sesquiterpene precursor by cytochrome P450 enzymes to form a carboxylic acid, which then undergoes lactonization. wur.nlnih.govnih.gov In fungi, the formation of a γ-butyrolactone ring in drimane (B1240787) sesquiterpenoids has been shown to be catalyzed by a cytochrome P450 and a FAD-binding oxidoreductase. nih.gov

| Functional Group | Enzymatic Process | Key Enzyme Class(es) |

| Alcohol | Hydroxylation | Cytochrome P450 Monooxygenases |

| Ester | Acylation | Acyltransferases |

| Furan | Oxidation and Cyclization | Monooxygenases |

| Lactone | Oxidation and Lactonization | Cytochrome P450 Monooxygenases, Oxidoreductases |

Non-Enzymatic and Rearrangement Pathways in Eremoligenol Formation

In addition to enzyme-catalyzed reactions, non-enzymatic processes, particularly acid-catalyzed rearrangements, are thought to play a role in the formation and diversification of sesquiterpenoid skeletons.

Acid-Catalyzed Reactions

The cyclization of farnesyl pyrophosphate to form various sesquiterpene skeletons can be initiated by protonation under acidic conditions, leading to a cascade of cyclizations and rearrangements. It has been proposed that the formation of the eremophilane skeleton can be triggered by the protonation of an intermediate like germacrene A. nih.gov This would generate a carbocation that drives the subsequent ring closures and rearrangements to form the characteristic 6-6 bicyclic system of eremophilanes. nih.gov

While enzymatic catalysis within the active site of a terpene synthase provides a controlled environment for these complex transformations, the inherent chemical reactivity of the carbocationic intermediates suggests that acid-catalyzed, non-enzymatic steps could also contribute to the diversity of sesquiterpenoid structures observed in nature, potentially occurring spontaneously within the cellular environment or as artifacts during extraction and isolation.

In Vitro and In Situ Formation during Extraction

The presence of eremoligenol in extracts from various natural sources is not always indicative of its natural occurrence within the plant. Evidence strongly suggests that eremoligenol can be formed in vitro and in situ as an artifact during the extraction process, particularly through the chemical rearrangement of other naturally occurring sesquiterpenes. The conditions inherent to many common extraction techniques, such as the application of heat and the presence of acidic environments, can catalyze these transformations.

Research into the composition of essential oils has revealed that certain extraction methods can lead to the degradation, isomerization, and rearrangement of thermolabile compounds like sesquiterpenes. researchgate.netnih.gov For instance, hydrodistillation, a prevalent method for extracting essential oils, subjects the plant material to heat and hot water, which can create conditions suitable for acid-catalyzed reactions. mdpi.com

One of the primary precursors believed to lead to the formation of eremoligenol is germacrene D. mdpi.comnih.gov Germacrenes are known to be thermally unstable and are highly susceptible to acid-catalyzed cyclization. nih.gov During processes like hydrodistillation, the acidic environment can protonate the double bonds of germacrene D, initiating a cascade of cyclizations and rearrangements that can lead to the formation of various bicyclic sesquiterpene skeletons, including the eremophilane skeleton of eremoligenol. mdpi.com It has been noted that essential oils rich in germacrene D are often accompanied by sesquiterpenoids with cadinane (B1243036) and muurolane skeletons, which are also products of germacrene D cyclization. mdpi.com

The transformation of sesquiterpene precursors is not limited to thermal degradation. The use of certain solvents during extraction can also induce artifact formation. While direct evidence for solvent-induced formation of eremoligenol is not extensively documented, the principle of solvent-analyte interaction leading to new compounds is well-established.

It is also important to consider that some sesquiterpenes may exist in glycosidically bound forms within the plant. researchgate.netnih.gov The extraction process, particularly if it involves acidic hydrolysis steps, can cleave the sugar moiety, releasing the sesquiterpene aglycone which can then undergo further rearrangements to form compounds like eremoligenol. researchgate.netnih.gov

The in vitro formation of eremoligenol is a critical consideration for the accurate phytochemical analysis of plant extracts. The presence and quantity of eremoligenol may be more reflective of the extraction methodology employed rather than its genuine concentration in the living plant. Therefore, milder extraction techniques, such as supercritical fluid extraction (SFE), may yield a more authentic representation of the plant's sesquiterpene profile, as they operate at lower temperatures and can minimize the chemical transformations that lead to artifact formation. researchgate.netnih.gov

Table 1: Sesquiterpenes Involved in Potential In Vitro Formation of Eremoligenol

| Precursor / Related Compound | Skeleton Type | Role in Eremoligenol Formation |

|---|---|---|

| Germacrene D | Germacrane | Believed to be a primary precursor that can undergo acid-catalyzed or thermal rearrangement to form the eremophilane skeleton of eremoligenol. mdpi.comnih.gov |

| Cadinane-type sesquiterpenes | Cadinane | Often found alongside germacrene D and are products of its cyclization, indicating the reactive nature of the precursor under extraction conditions. mdpi.com |

| Muurolane-type sesquiterpenes | Muurolane | Similar to cadinanes, their presence points to the transformation of germacrene D during extraction. mdpi.com |

Chemical Synthesis and Derivatization of Eremoligenol

Total Synthesis Approaches to Eremoligenol

Total synthesis efforts towards eremoligenol have explored diverse routes, often building upon established methodologies for constructing decalin systems. Early work demonstrated synthetic access to both stereoisomeric classes of bicyclic eremophilone-type sesquiterpenes, which include eremoligenol acs.org. A stereoselective total synthesis of (±)-eremoligenol was reported as early as 1970 acs.orgacs.org. Another route to eremophilane (B1244597) and valencane (B15190763) sesquiterpenes, including eremoligenol, has been explored using intramolecular cycloaddition reactions scholaris.ca.

Stereoselective Synthetic Strategies

Stereoselective synthesis is crucial for obtaining eremoligenol with the correct configuration at its stereocenters. Strategies have been developed to control the formation of the trans-fused decalin system and the specific orientation of substituents, such as the tertiary alcohol group. One approach to stereoselective synthesis of eremophilane sesquiterpenoids has utilized β-pinene as a starting material researchgate.net. Key steps in some synthetic routes involve establishing specific stereocenters through controlled reactions like kinetic protonation of enolates researchgate.net.

Key Precursors in Eremoligenol Synthesis

Several key precursors have been employed in the total synthesis of eremoligenol and related eremophilane sesquiterpenes.

cis-1,9-Dimethyloctalone: This bicyclic ketone has served as a starting material in the synthesis of eremophilene (B157757) and eremoligenol core.ac.uk. The synthesis of eremophilene starting from cis-1,9-dimethyloctalone has been reported core.ac.uk.

Valencene (B1682129): This sesquiterpene, structurally related to eremoligenol (eremoligenol can yield valencene upon dehydration core.ac.uk), has also been a starting point or intermediate in synthetic schemes core.ac.uknsf.gov. A synthesis of lineariifolianone, a related eremophilane, has been achieved starting from (+)-valencene researchgate.netnsf.gov.

β-Pinene: This readily available monoterpene has been investigated as a chiral starting material for the stereoselective synthesis of eremophilane sesquiterpenoids researchgate.netuzh.ch. A stereoselective synthesis starting from β-pinene was presented in 1975 uzh.ch.

Synthetic Methodologies and Reaction Sequences

Various synthetic methodologies and reaction sequences have been developed for the construction of the eremoligenol framework.

Double Reduction Strategies

Double reduction strategies have been employed in the synthesis of eremophilene and eremoligenol. A key step in a synthesis starting from cis-1,9-dimethyloctalone involved a double reduction core.ac.uk. This type of strategy typically involves sequential reduction steps to modify functional groups and establish desired saturation levels and stereochemistry within the molecule.

Stereoconvergent Epoxide Opening

Stereoconvergent epoxide opening is a key strategy in the synthesis of complex molecules, including some sesquiterpenoids. This reaction typically involves the nucleophilic attack on an epoxide ring, leading to the formation of a diol or other functionalized products with defined stereochemistry youtube.comyoutube.com. The stereochemical outcome is often governed by the Fürst−Plattner rule, which describes the kinetic preference for the formation of trans-diaxial products in the opening of epoxides fused to cyclohexane (B81311) rings nsf.gov. This rule highlights how torsional strain in the transition state influences the stereoselectivity of the ring-opening process nsf.gov.

While general principles of stereoconvergent epoxide opening are well-established in organic synthesis youtube.comyoutube.com, specific detailed research findings focusing solely on the stereoconvergent epoxide opening specifically for the synthesis of eremoligenol were not prominently found in the search results. However, stereoselective total synthesis of related eremophilane sesquiterpenoids has been reported, employing key steps such as stereoconvergent epoxide opening to establish specific functionalities like trans-diaxial diols nsf.govresearchgate.net. For instance, in the synthesis of lineariifolianone, a stereoconvergent epoxide opening was utilized to establish a trans-diaxial diol functionality nsf.govresearchgate.net.

Biocatalytic and Biotechnological Production of Eremoligenol and its Analogs

Biocatalysis and biotechnology offer alternative, often more sustainable, approaches for producing terpenoids, including eremoligenol and its analogs. These methods leverage biological systems, such as engineered microorganisms, to synthesize these compounds.

Engineering Microbial Platforms for Terpenoid Production (e.g., Yeast, Escherichia coli)

Microbial cell factories, particularly Saccharomyces cerevisiae (yeast) and Escherichia coli, are widely engineered platforms for the production of terpenoids researchgate.netd-nb.info. These microorganisms can be modified to enhance the biosynthesis of target compounds by introducing or optimizing metabolic pathways. Yeast is recognized as a robust eukaryotic platform for the industrial production of high-value terpenoids heshengbiotech.com. E. coli is another commonly used host for the production of various natural products, including terpenoids nih.gov.

Engineering strategies often involve modifying the mevalonate (B85504) (MVA) pathway in eukaryotes (like yeast) or the methylerythritol-phosphate (MEP) pathway in prokaryotes (like E. coli and plant plastids), which are responsible for the production of the universal terpene precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) nih.govnih.govgoogle.com. By directing the metabolic flux towards terpenoid biosynthesis, the production of desired compounds can be increased researchgate.net.

Research has demonstrated the successful application of engineered yeast strains for the production of various sesquiterpenes, such as (−)-eremophilene researchgate.netheshengbiotech.com. For example, a study systematically screened sesquiterpenoid biosynthesis genes in Holy basil (Ocimum sanctum) using a precursor-providing yeast system and successfully overproduced (−)-eremophilene in engineered yeast strains, achieving high titers in fed-batch fermentation researchgate.netheshengbiotech.com.

Overexpression of Rate-Limiting Enzymes in Biosynthetic Pathways

Overexpression of key enzymes, particularly those considered rate-limiting in the terpenoid biosynthetic pathways, is a common strategy to enhance product yield in engineered microorganisms researchgate.netgoogle.comgoogle.com. In the MVA pathway, enzymes like HMG-CoA reductase (tHMG1) are often targeted for overexpression to increase the supply of precursors researchgate.netgoogle.com. Similarly, overexpression of isopentenyl diphosphate isomerase (IDI) can also positively impact isoprenoid biosynthesis google.comgoogleapis.com.

Studies have shown that overexpressing rate-limiting enzymes, including tHMG1, ERG20, and the sesquiterpene synthase, has a positive effect on the metabolic flux for sesquiterpene biosynthesis in yeast researchgate.net. For instance, overexpression of truncated HMG-CoA reductase has been shown to be an efficient method to increase the production of isoprenoids google.comgoogle.com. Combining the overexpression of tHMG-CoA reductase with the downregulation of other pathway genes, such as ERG9, has also been shown to significantly increase the production of sesquiterpenes like amorphadiene (B190566) in yeast google.com.

Fermentative Processes for Sesquiterpene Production

Fermentative processes, particularly fed-batch fermentation, are employed for the large-scale production of sesquiterpenes using engineered microbial platforms researchgate.netheshengbiotech.com. These processes involve optimizing fermentation conditions, such as nutrient supply and culture parameters, to maximize product accumulation.

Optimized two-stage fed-batch fermentation methods have achieved high biosynthetic capacities for sesquiterpenes like (−)-eremophilene in engineered yeast, with reported titers reaching significant levels in bioreactors researchgate.netheshengbiotech.com. For example, one study reported a titer of 34.6 g/L for (−)-eremophilene in a 15-L bioreactor using an optimized fed-batch fermentation method researchgate.netheshengbiotech.com. This demonstrates the potential of fermentative processes to achieve high yields of sesquiterpenes, approaching levels comparable to industrial production of other compounds heshengbiotech.com.

Structure Activity Relationship Sar Studies of Eremoligenol and Eremophilane Type Sesquiterpenoids

Methodological Approaches in SAR Studies

SAR studies on eremophilane (B1244597) sesquiterpenoids employ a variety of methodological approaches, ranging from traditional chemical modifications to advanced computational techniques.

Chemical Modification and Derivatization of Eremoligenol Scaffold

Chemical modification and derivatization involve altering specific parts of the eremophilane scaffold to observe the impact on biological activity. This can include modifications to hydroxyl groups, double bonds, or the introduction of new functional groups. For instance, studies on eremophilane sesquiterpenoids have shown that the presence and position of unsaturation and oxygen-containing functionalities significantly influence activity mdpi.com.

Research on anti-neuroinflammatory eremophilane sesquiterpenoids highlighted the importance of the C-6–C-7 unsaturated moiety (double bond or epoxy group) and C-11–C-12 terminal unsaturation for anti-inflammatory potency. Disrupting these motifs, such as through C-6–C-7 hydroxylation or saturation, led to a significant reduction in nitric oxide (NO) inhibition mdpi.com. Similarly, studies on cytotoxic eremophilanolides demonstrated the importance of substituents at C-1, C-6, and C-8 for their activity against cancer cell lines csic.es.

Computational Approaches: Molecular Docking and Molecular Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used in SAR studies of eremophilane sesquiterpenoids. Molecular docking predicts the preferred binding orientation and affinity of a ligand (the sesquiterpenoid) to a target protein, providing insights into potential molecular interactions. Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time.

Computational docking studies have been utilized to suggest potential interactions of eremophilane sesquiterpenoids with target proteins like iNOS (inducible Nitric Oxide Synthase), which is involved in inflammation mdpi.comacs.org. These studies can complement experimental findings by providing a theoretical basis for the observed biological activities and guiding the design of modified structures with enhanced binding characteristics mdpi.comacs.org. For example, docking studies on dehydrofukinone, an eremophilane-type sesquiterpenoid, have explored its potential interactions with biological targets benchchem.com.

Quantitative Structure-Activity Relationships (QSARs)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate structural descriptors of a series of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds. While specific QSAR studies solely focused on Eremoligenol are less commonly reported in the provided results, QSAR approaches have been applied to other sesquiterpene classes, including those with anti-inflammatory or antifungal activities, to identify structural features influencing potency science.govacs.orgiseoils.com. Applying QSAR to eremophilane sesquiterpenoids could involve using topological, electronic, and physicochemical descriptors to model activities like NO inhibition or cytotoxicity science.govacs.org.

Mechanistic Investigations of Biological Activities (General Classes of Activity)

Mechanistic investigations delve into the biochemical and cellular pathways through which eremophilane sesquiterpenoids exert their biological effects.

Antioxidant Mechanisms

Some eremophilane-type sesquiterpenoids have demonstrated antioxidant properties. The mechanisms underlying this activity can involve the scavenging of reactive oxygen species (ROS) and the modulation of antioxidant enzymes. Studies on various plant extracts and essential oils containing sesquiterpenoids, including Eremoligenol in some cases, have indicated antioxidant potential through methods like DPPH radical scavenging and inhibition of ROS production researchgate.netnih.govresearchgate.net. While the specific antioxidant mechanism of Eremoligenol itself is not detailed in the provided results, related eremophilanes have shown effects on the respiratory burst of neutrophils, which involves the production of reactive oxygen species researchgate.net.

Anti-inflammatory Mechanisms (e.g., Nitric Oxide Production Inhibition, Cytokine Modulation)

Anti-inflammatory activity is a notable property of many eremophilane sesquiterpenoids researchgate.netmdpi.comacs.org. Mechanistic studies in this area often focus on key inflammatory mediators and pathways.

Nitric Oxide Production Inhibition: A common mechanism investigated is the inhibition of nitric oxide (NO) production. NO is a pro-inflammatory mediator produced by iNOS in response to inflammatory stimuli like lipopolysaccharide (LPS). Several eremophilane sesquiterpenoids have been shown to suppress NO production in LPS-stimulated cells, such as BV-2 microglia or RAW 264.7 macrophages mdpi.comacs.orgresearchgate.net. This inhibition contributes to their anti-inflammatory effects mdpi.comacs.org. For example, septoreremophilane F, an eremophilane sesquiterpenoid, significantly inhibited NO production in LPS-activated BV-2 cells with an IC50 value of 12.0 ± 0.32 μM mdpi.comacs.org.

Here is a table summarizing some data on NO inhibition by eremophilane-type sesquiterpenoids:

| Compound | Cell Line | Stimulus | IC50 (μM) | Reference |

| Septoreremophilane F | BV-2 microglia | LPS | 12.0 ± 0.32 | mdpi.comacs.org |

| Compound 6 | BV-2 microglial | LPS | 12.0 ± 0.32 | acs.org |

| Various Eremophilanes | RAW264.7 macrophages | LPS | 1.6 - 8.5 | researchgate.net |

Antimicrobial and Antifungal Activities

Eremoligenol and other eremophilane-type sesquiterpenoids have demonstrated antimicrobial and antifungal properties. researchgate.netbg.ac.rssemanticscholar.orgmdpi.comnih.govjbclinpharm.orgnih.govgoogleapis.comnih.govmdpi.comcabidigitallibrary.org Essential oils containing eremoligenol have shown activity against a range of microorganisms. For instance, essential oil from Piper barbatum leaves, containing eremoligenol, exhibited very strong antimicrobial activity against Staphylococcus aureus, Streptococcus mutans, Candida albicans, and Candida tropicalis at concentrations less than 500 µg/mL. nih.gov Essential oil from Pulicaria dysenterica, also containing eremoligenol, inhibited the growth of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. researchgate.netsrce.hr The mechanism of action for essential oils often involves the degradation and permeabilization of microbial cell membranes due to hydrophobic interactions. bg.ac.rssrce.hr

Interactive Table 1: Antimicrobial Activity of Essential Oils Containing Eremoligenol

| Source Plant | Eremoligenol Content (%) | Tested Microorganisms | Observed Activity | Citation |

| Piper barbatum | 0.21 ± 0.00 | Staphylococcus aureus, Streptococcus mutans, Candida albicans, Candida tropicalis | Very strong (MIC < 500 µg/mL) | nih.gov |

| Pulicaria dysenterica | 0.36 | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | Inhibition of growth | researchgate.netsrce.hr |

| Calendula arvensis | 4.2 - 12.5 | Escherichia coli, Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | Weak inhibition against E. coli and B. cereus at 8 mg/mL; no activity against S. aureus and P. aeruginosa. | semanticscholar.org |

| Eugenia florida | 11.0 | Candida albicans, C. tropicalis, C. famata, C. krusei, C. auris | Sensitive (in essential oil blend) | mdpi.comnih.gov |

| Solidago canadensis | 1.35 | S. feacalis, E. coli, C. albicans, Aspergillus niger | Significant antibacterial against S. feacalis and E. coli; moderate antifungal against C. albicans. | jbclinpharm.org |

Cytotoxic Mechanisms

Eremophilane sesquiterpenoids, including those potentially related to eremoligenol, have shown cytotoxic properties. researchgate.netbg.ac.rsmdpi.com Studies on essential oils containing eremoligenol have also indicated cytotoxic activity. For example, the essential oil from Pulicaria dysenterica, which contains eremoligenol, demonstrated cytotoxic activity against the HeLa cell line with an IC50 of 188.52 μg/mL. srce.hr Proposed mechanisms of cytotoxicity for essential oils often involve damage to the cell membrane, leading to increased permeability and ultimately cell death through apoptosis and necrosis. srce.hr Some eremophilane derivatives, such as sporothriolide, prochaetoviridin A, and chaetoindolin A, isolated from endophytic fungi, have also been identified for their cytotoxic activities. researchgate.net

Enzyme Inhibitory Activities (e.g., α-Glucosidase, Acetylcholinesterase)

Research has explored the enzyme inhibitory potential of essential oils containing eremoligenol, particularly concerning enzymes relevant to conditions like diabetes and Alzheimer's disease. While direct studies on eremoligenol's isolated enzyme inhibitory activity are less prevalent in the provided results, essential oils containing it have been investigated.

Antifeedant Properties

Eremophilane sesquiterpenes are known for their antifeedant properties, which can protect plants against insect herbivory. researchgate.netbg.ac.rsusda.gov While the provided search results primarily highlight the antifeedant activity of (-)-eremophilene, a related compound, it suggests the potential for other eremophilane-type sesquiterpenoids like eremoligenol to possess similar properties. heshengbiotech.com (-)-Eremophilene has demonstrated significant antifeedant activity against the fall leafworm (Spodoptera frugiperda), with a repellant effect of approximately 90% at a concentration of 50 μg/mL. heshengbiotech.com This indicates that eremophilane derivatives can act as deterrents to insect pests. heshengbiotech.com

Immunosuppressive Activities

Some eremophilane sesquiterpenoids have been reported to possess immunosuppressive activities. researchgate.net Studies on new highly oxygenated eremophilane sesquiterpenoids isolated from Parasenecio albus have shown moderate inhibition against LPS-induced B-cell proliferation. researchgate.net While eremoligenol itself was not explicitly mentioned in the context of immunosuppression in the provided results, the activity observed in other eremophilane derivatives suggests this as a potential area of investigation for eremoligenol. researchgate.netresearchgate.netresearchgate.net

Interactive Table 2: Immunosuppressive Activity of Eremophilane Sesquiterpenoids

| Compound Class | Source Plant | Activity Measured | Key Findings | Citation |

| Highly oxygenated eremophilane sesquiterpenoids | Parasenecio albus | Inhibition of LPS-induced B-cell proliferation | Moderate inhibition with IC50 values ranging from 23.1 to 33.8 μM for selected compounds. | researchgate.net |

Insect-Repelling Properties (Eremophilene as a related compound)

Eremophilene (B157757), a sesquiterpene structurally related to eremoligenol, has demonstrated insect-repelling properties. heshengbiotech.comresearchgate.net Specifically, (-)-eremophilene has been shown to repel the agricultural pest fall leafworm (Spodoptera frugiperda). heshengbiotech.com At a concentration of 50 μg/mL, (-)-eremophilene exhibited a repellant effect of approximately 90%. heshengbiotech.com This activity suggests the potential for eremophilane-type compounds to be explored as environmentally friendly alternatives for insect control. heshengbiotech.com

Influence of Stereochemistry on Biological Activity

While specific detailed SAR studies on the influence of stereochemistry on eremoligenol's biological activities were not extensively detailed in the provided search results, studies on other eremophilane derivatives highlight the importance of stereochemical configuration. For example, in the case of eremophilane lactones, the (10S)-isomers showed more potent cytotoxic and immunosuppressive activities compared to the (10R)-isomers. researchgate.net This indicates that the spatial arrangement of atoms in eremophilane molecules plays a crucial role in their biological interactions and observed effects. researchgate.netmdpi.com Further research specifically on the stereoisomers of eremoligenol would be necessary to fully elucidate the impact of stereochemistry on its various biological activities.

Ecological and Chemotaxonomic Significance of Eremoligenol

Eremoligenol as a Plant Secondary Metabolite

Plant secondary metabolites are organic compounds produced by plants that are not directly involved in the primary processes of growth and development. Instead, they often play crucial roles in the interaction of plants with their environment, including defense against herbivores and pathogens, attraction of pollinators, and mediation of plant-plant interactions dntb.gov.ua. Eremoligenol, as a sesquiterpene, falls into this category of compounds.

Role in Plant Defense Mechanisms (e.g., against Herbivory)

Terpenes, including sesquiterpenes like eremoligenol, are known to act as defensive compounds in plants against herbivores phytologia.org. They can function as feeding deterrents due to their taste or toxicity phytologia.org. Some terpenes have been reported to have toxic actions, such as affecting the central nervous system or causing dermatitis phytologia.org. While the specific role of eremoligenol in deterring herbivory is not extensively detailed in the provided search results, other sesquiterpenes are well-established in this capacity phytologia.org. The presence of eremoligenol in plants like Ligularia species, which are known to contain eremophilane-type sesquiterpenes with ecological significance, suggests a potential role in defense researchgate.net. Studies on other plant essential oils containing eremoligenol, such as those from Piper and Eucalyptus species, highlight the general defensive functions of essential oil components against herbivores and microorganisms sbq.org.brmdpi.com.

Function as Phytotoxins

Phytotoxicity refers to the toxic effect of a compound on plant growth and development. Essential oils, which often contain eremoligenol, have been investigated for their phytotoxic potential and their use as natural herbicides unipa.itnih.gov. These natural herbicides, based on allelopathic substances like volatile organic compounds, are being explored as sustainable weed management alternatives unipa.it. Eremoligenol has been identified in essential oils that exhibit phytotoxic activity against invasive plant species nih.govresearchgate.netmdpi.com. For example, essential oils from Guatteria schomburgkiana and Xylopia frutescens, containing eremoligenol, showed herbicidal activity by affecting seed germination and seedling elongation of weeds like Mimosa pudica and Senna obtusifolia researchgate.netmdpi.com. This indicates that eremoligenol, as a component of these complex mixtures, may contribute to the allelopathic interactions between plants.

Here is a table summarizing some research findings on the phytotoxic potential of essential oils containing Eremoligenol:

| Plant Species | Eremoligenol Content (%) | Target Weed Species | Observed Phytotoxic Effect | Source |

| Xylopia frutescens | 0.40 | Mimosa pudica, Senna obtusifolia | Affected seed germination and seedling elongation | researchgate.netmdpi.com |

| Calycolpus goetheanus | 0.41, 2.57 | Mimosa pudica, Senna obtusifolia | Phytotoxic activity against weed species | nih.govmuseu-goeldi.br |

Involvement in Environmental Signaling

Plant secondary metabolites can also be involved in environmental signaling, mediating interactions between plants and other organisms, or responding to environmental cues dntb.gov.ua. While direct evidence for eremoligenol's role in environmental signaling is not explicitly detailed in the provided search results, the broader context of essential oils and terpenes suggests potential involvement. Essential oils are known to play roles in attracting pollinators and seed dispersers, as well as in interactions with microorganisms sbq.org.bracgpubs.org. The production of secondary metabolites can also be influenced by environmental factors such as light intensity, ozone exposure, and CO2 concentration researchgate.net. Given that eremoligenol is a volatile component in some essential oils, it is plausible that it could contribute to airborne signaling or other forms of environmental interaction, although specific research on this aspect of eremoligenol is limited in the provided results.

Chemotaxonomic Markers within Plant Genera (e.g., Ligularia, Myrsine, Piper)

Chemotaxonomy is the classification of organisms based on their biochemical composition. The presence and distribution of specific secondary metabolites, like eremoligenol, can serve as valuable markers for understanding taxonomic relationships and diversity within and between plant genera and species acgpubs.orgacgpubs.org.

Eremoligenol has been identified in species belonging to several genera, including Ligularia, Myrsine, and Piper, among others nih.govacgpubs.orgsbq.org.brdokumen.pubresearchgate.net. Its presence, or the variation in its concentration relative to other compounds, can provide insights into the chemical diversity and taxonomic relationships within these groups.

Intra- and Inter-specific Chemical Diversity

The chemical composition of essential oils and secondary metabolites can vary significantly between different plant species (inter-specific diversity) and even within the same species depending on factors like geographical location, environmental conditions, and genetic variations (intra-specific diversity) sbq.org.brcirad.frherbmedpharmacol.commdpi.com.

In the genus Ligularia, eremophilane-type sesquiterpenes, including eremoligenol, are considered abundant and typical secondary metabolites researchgate.net. Studies on Ligularia species have investigated the diversity of these compounds and their potential evolutionary and ecological significance researchgate.netresearchgate.net. The presence of eremoligenol has been reported in Ligularia fischeri and Ligularia cymbulifera nih.govdokumen.pubresearchgate.netplantaedb.com.

In the genus Myrsine, eremoligenol has been detected in the essential oils of some species acgpubs.orgresearchgate.netresearchgate.net. Studies on the volatile constituents of Myrsine species have shown that sesquiterpenes are often the predominant chemical class, and their composition can vary between species acgpubs.orgresearchgate.net.

Within the genus Piper, eremoligenol has also been identified as a component of essential oils sbq.org.brresearchgate.net. Research on Piper species has revealed significant chemodiversity in their essential oil compositions, and this diversity can be correlated with taxonomic characteristics sbq.org.br.

The variation in the presence and concentration of eremoligenol and other compounds contributes to the unique chemical profiles of different species and populations, highlighting both inter- and intra-specific chemical diversity.

Here is a table illustrating the presence of Eremoligenol in different plant species:

| Genus | Species | Plant Part | Eremoligenol Presence | Source |

| Ligularia | fischeri | Root | Reported | nih.govdokumen.pubplantaedb.com |

| Ligularia | cymbulifera | Root | Reported | nih.govresearchgate.net |

| Myrsine | gardneriana | Leaves | Detected | acgpubs.orgresearchgate.net |

| Myrsine | parvifolia | Leaves, Fruit | Detected | acgpubs.orgresearchgate.net |

| Myrsine | rubra | Leaves | Detected | acgpubs.orgresearchgate.net |

| Piper | Various species | Leaves | Detected | sbq.org.brresearchgate.net |

| Eugenia | florida | Leaves | Reported (11%) | mdpi.comsemanticscholar.org |

| Achillea | nobilis | Aerial part | Reported | mdpi.comnih.gov |

| Achillea | lingulata | Not specified | Detected | acgpubs.org |

| Citrus | japonica | Not specified | Reported | nih.gov |

| Eucalyptus | torquata | Leaves | Reported (0.7-1.9%) | mdpi.com |

| Juniperus | monosperma | Leaves | Detected (0.2-0.3%) | phytologia.orgresearchgate.net |

| Calycolpus | goetheanus | Leaves | Reported (0.41-2.57%) | nih.govmuseu-goeldi.br |

| Xylopia | frutescens | Leaves | Reported (0.40%) | researchgate.netmdpi.com |

| Artemisia | Various species | Not specified | Detected (1.1%) | acgpubs.org |

| Origanum | vulgare | Not specified | Detected (0.03-0.09%) | mdpi.com |

Correlation between Chemical Composition and Plant Taxonomy

The chemical composition of plants, including the presence and relative abundance of compounds like eremoligenol, can be correlated with their taxonomic classification acgpubs.orgsbq.org.brmdpi.com. Chemotaxonomic studies use these chemical profiles to support or refine taxonomic relationships determined by morphological or genetic data acgpubs.org.

In the Asteraceae family, eremophilane-like compounds, such as eremoligenol, are considered chemotaxonomic markers in genera like Ligularia, Senecio, Cacalia, and Petasites dokumen.pub. The diversity of eremophilanes in Ligularia species has been studied to understand chemical and genetic diversity and evolutionary history researchgate.netresearchgate.net.

Within the genus Myrsine, the composition of volatile constituents, including the presence of sesquiterpenes like eremoligenol, can be used as a chemotaxonomic character for genus segregation acgpubs.orgresearchgate.netresearchgate.net.

Studies on Piper species have demonstrated correlations between taxonomic characteristics and the chemical composition of essential oils, where the presence and abundance of compounds like eremoligenol contribute to the distinct chemical phenotypes of different species and varieties sbq.org.br. Chemometric analysis, such as principal component analysis (PCA) and hierarchical clustering analysis (HCA), are often used to assess the variance in chemical compositions and find correlations with taxonomic groupings sbq.org.br.

The consistent presence of eremoligenol in certain species or groups of species, and its variation in concentration across different taxa, provides valuable data for chemotaxonomic studies, helping to clarify relationships and delineate species or infraspecific taxa.

Future Research Directions for Eremoligenol

Integrated Multi-Omics Strategies for Biosynthesis Elucidation

Understanding the complete biosynthetic pathway of eremoligenol is crucial for its sustainable production and potential engineering. Integrated multi-omics approaches offer powerful tools to achieve this.

Metabolomics, Transcriptomics, and Proteomics Approaches

Combining metabolomics, transcriptomics, and proteomics can provide a comprehensive view of the biological processes involved in eremoligenol biosynthesis. Metabolomics can identify and quantify metabolites, including eremoligenol and its precursors, in different plant tissues or under various conditions. nih.govzsmu.edu.ua Transcriptomics can reveal the gene expression patterns associated with the production of enzymes involved in the biosynthetic pathway. nih.govzsmu.edu.ua Proteomics can identify and quantify the proteins (enzymes) that catalyze the specific reactions in the pathway. zsmu.edu.uascience.govnih.gov Integrating these data sets can help pinpoint the key genes and enzymes responsible for eremoligenol synthesis, identify regulatory mechanisms, and understand how environmental factors or developmental stages influence its production. nih.govzsmu.edu.ua Recent advances in these "omics" techniques, coupled with chemoinformatics, offer opportunities to overcome limitations in resolving complex biosynthetic pathways. nih.gov

Advanced Synthetic Biology and Metabolic Engineering for Sustainable Production

Given the potential interest in eremoligenol, developing sustainable production methods beyond traditional plant extraction is a key future direction. Synthetic biology and metabolic engineering offer promising avenues.

Metabolic engineering involves optimizing cellular processes in organisms, such as yeast or bacteria, to efficiently produce a desired compound. frontiersin.orgnih.gov This can include modifying existing metabolic pathways or introducing new ones. nih.gov Synthetic biology focuses on designing and constructing new biological parts, devices, and systems, including de novo pathway design. frontiersin.orgnih.gov These fields are increasingly integrated, with synthetic biology providing the components and design principles that metabolic engineering utilizes for optimizing production. frontiersin.org Strategies such as overexpressing rate-limiting enzymes, repressing competing pathways, and optimizing gene copy numbers have shown effectiveness in producing sesquiterpenes in engineered microorganisms. researchgate.net Applying these techniques could enable high-level and constitutive biosynthesis of eremoligenol in controlled microbial systems. researchgate.netheshengbiotech.com

Comprehensive Structure-Activity Relationship Studies with Novel Derivatives

Exploring the relationship between the chemical structure of eremoligenol and its biological activities is essential for developing potential applications.

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating how these modifications affect its biological activity. researchgate.netscience.govscience.gov While some studies have touched upon the activities of eremoligenol and related sesquiterpenes, comprehensive SAR studies are needed. researchgate.netzenodo.org Future research should involve the synthesis of novel eremoligenol derivatives with targeted structural changes. researchgate.net Evaluating the biological activities of these derivatives can help identify the key functional groups and structural features responsible for specific effects, potentially leading to the design of more potent or selective compounds. researchgate.netscience.gov

Ecological Role Investigations under Controlled and Natural Conditions

The ecological role of eremoligenol in the plants that produce it is not fully elucidated and represents an important area for future research.

Sesquiterpenes, including eremophilane-type derivatives, are known secondary metabolites in plants and can have various ecological functions. researchgate.net These may include roles in plant defense mechanisms against herbivores or pathogens, acting as signaling molecules, or contributing to allelopathic interactions. researchgate.net Future studies should investigate the presence and concentration of eremoligenol in different plant parts and at various developmental stages under controlled environmental conditions and in natural habitats. nih.govmdpi.com This could involve simulating herbivory or pathogen attack to observe changes in eremoligenol production. Understanding its ecological role can provide insights into the evolutionary significance of eremoligenol biosynthesis and potentially reveal new applications based on its natural function.

Standardization of Eremoligenol Research Protocols for Reproducibility

Ensuring the reproducibility and comparability of research findings on eremoligenol is crucial for advancing the field.

Variations in plant sources, extraction methods, and analytical techniques can lead to differences in reported chemical compositions and biological activity results. science.govresearchgate.net Standardization of research protocols is needed to address these inconsistencies. Future efforts should focus on establishing standardized methods for the cultivation and collection of plant material, extraction and purification of eremoligenol, and analytical techniques for its identification and quantification. mdpi.commdpi.com Developing reference standards and establishing clear guidelines for reporting research data will enhance the reliability and comparability of studies on eremoligenol, facilitating collaborative research and the translation of findings into practical applications. mdpi.com

Q & A

Q. What are the established synthetic pathways for eremoligenol, and how do reaction conditions influence stereochemical outcomes?

Eremoligenol’s synthesis typically involves β-keto ester methoxymethyl enol ether reductions using lithium in liquid ammonia, as described by Coates and Shaw (1975). Key factors include solvent polarity, temperature, and stereoselective control during cyclization. For reproducibility, ensure detailed characterization via -NMR and -NMR to confirm stereochemistry, complemented by X-ray crystallography for absolute configuration verification .

Q. What analytical techniques are critical for validating eremoligenol’s purity and structural integrity in natural product isolation?

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment. Coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, these methods resolve structural ambiguities. For natural samples, compare retention times and spectral data against synthetic standards to rule out co-eluting contaminants .

Q. How can researchers optimize extraction protocols for eremoligenol from plant sources?

Use Soxhlet extraction with non-polar solvents (e.g., hexane) followed by silica-gel column chromatography. Monitor fractions via thin-layer chromatography (TLC) and validate yields using gravimetric analysis. Include controls for secondary metabolite interference, and report solvent-to-biomass ratios to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for eremoligenol (e.g., cytotoxicity vs. therapeutic potential)?

Apply sensitivity analyses (e.g., dose-response curves across cell lines) and validate assay conditions (e.g., pH, serum content). Cross-reference pharmacokinetic data (e.g., bioavailability, metabolic stability) using in vitro models like Caco-2 cells. Discrepancies may arise from impurity profiles or cell-line-specific uptake mechanisms; always include purity certificates and negative controls .

Q. How can computational modeling predict eremoligenol’s interaction with biological targets, and what are its limitations?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can identify binding affinities to enzymes like cytochrome P450. Limitations include force-field inaccuracies and solvent effects. Validate predictions with in vitro enzymatic assays (e.g., fluorometric IC measurements) and report RMSD values for model reliability .

Q. What experimental designs address challenges in eremoligenol’s stereoselective synthesis?

Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enhance enantiomeric excess. Use -NMR NOESY to confirm spatial arrangements and compare optical rotation data with literature. For scalability, optimize catalyst loading and solvent recycling in flow chemistry setups .

Q. How do researchers reconcile discrepancies in eremoligenol’s reported spectral data across studies?

Conduct a meta-analysis of published -NMR spectra using databases like SciFinder or Reaxys. Variables such as solvent (CDCl vs. DMSO-d) and instrument frequency (300 MHz vs. 600 MHz) affect peak splitting. Replicate experiments under standardized conditions and share raw spectral data in supplementary materials .

Methodological Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to eremoligenol research proposals?

- Feasible: Ensure access to synthetic precursors (e.g., β-keto esters) and biorepositories for natural sources.

- Novel: Focus on understudied targets (e.g., eremoligenol’s neuroprotective mechanisms).

- Ethical: Adhere to Nagoya Protocol for plant material sourcing.

- Relevant: Align with global priorities like antimicrobial resistance .

Q. What statistical approaches are suitable for analyzing eremoligenol’s dose-dependent effects in preclinical studies?

Use nonlinear regression (GraphPad Prism) to calculate EC/IC values. For multi-parametric data (e.g., cytokine profiles), apply principal component analysis (PCA) or MANOVA. Report confidence intervals and effect sizes to avoid Type I/II errors .

Data Management and Reproducibility

Q. How to design a data management plan (DMP) for eremoligenol research complying with FAIR principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products